1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine, with the CAS Number 1237588-13-4, is a phosphine compound notable for its unique structural features that incorporate adamantane moieties. The IUPAC name for this compound is 1-(2-(di((1S,3S)-adamantan-1-yl)phosphaneyl)phenyl)piperidine. It has a molecular weight of 461.67 g/mol and a linear formula of C31H44NP. This compound is classified under organophosphorus compounds, specifically as a phosphine derivative, which are often used in various chemical syntheses and applications in medicinal chemistry.
The synthesis of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine involves several key steps that utilize phosphine chemistry. The general method for synthesizing such compounds typically includes:
Technical details regarding specific reagents and conditions are often proprietary or detailed in specialized literature, but methodologies similar to those used in synthesizing biphenyl derivatives may provide insights into potential approaches .
The molecular structure of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine features a central piperidine ring attached to a phenyl group, which in turn is substituted with two adamantane groups via phosphine linkages. The compound's structure can be represented by its InChI key (FPQYIRBFZLNVLL-UHFFFAOYSA-N), which encodes its molecular connectivity.
The compound's three-dimensional conformation can significantly influence its reactivity and interactions with biological targets.
The reactivity of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine can be explored through various chemical reactions typical for phosphines. These may include:
The specific pathways and yields would depend on the reaction conditions and the presence of catalysts .
The mechanism of action for compounds like 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine often involves interactions at the molecular level with biological targets. Phosphines are known to influence various biochemical pathways:
Data regarding specific mechanisms would require empirical studies to elucidate these interactions further .
Relevant analyses would typically involve spectroscopic methods such as NMR and IR spectroscopy to confirm structural integrity and purity .
The applications of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine are diverse and include:
Research continues into expanding the utility of such compounds in various fields including medicinal chemistry and materials engineering .
The ligand’s distinctive properties stem from synergistic interactions between its adamantane, piperidine, and phosphine components:
Adamantane Steric Effects: The two 1-adamantyl groups (tricyclo[3.3.1.1³,⁷]decane) create a cone angle exceeding 200°, forming a protective hydrophobic shield around the phosphorus center. This bulky environment sterically discriminates between substrate orientations during metal-catalyzed reactions, enhancing regioselectivity. The rigidity of the adamantane cages (bond angles ~109.5°) prevents conformational flattening, maintaining a fixed spatial environment for metal coordination [3].
Piperidine Electronic Modulation: The N-bound piperidine at the phenyl ring’s ortho-position exhibits strong electron-donating character through resonance effects. This elevates the electron density at phosphorus (σ-donor capability: +0.7 vs triarylphosphines) while maintaining moderate π-acceptance. Spectroscopic studies (³¹P NMR) show an upfield shift (δ ~ –15 ppm) compared to less electron-rich phosphines, confirming enhanced donor strength [7].
Ortho-Substitution Constraint: The peri-interaction between the diadamantylphosphino group and piperidine nitrogen forces a near-orthogonal arrangement between the phenyl ring and phosphorus lone pair. This geometry (evidenced by X-ray analogues) facilitates hemilabile behavior—potential dissociation of the piperidine under reaction conditions could create vacant coordination sites during catalysis [8].
Table 2: Comparative Steric Parameters of Bulky Phosphine Ligands
Ligand | Cone Angle (°) | Steric Parameter (θ) | Electronic Parameter (cm⁻¹) |
---|---|---|---|
Di(1-adamantyl)-1-piperidinylphenylphosphine | ~210 | 175 | 2,045 |
Tricyclohexylphosphine (PCy₃) | 170 | 161 | 2,056 |
Tri-tert-butylphosphine | 182 | 173 | 2,059 |
Triphenylphosphine (PPh₃) | 145 | 145 | 2,068 |
The development of 1-(2-(di(adamantan-1-yl)phosphino)phenyl)piperidine reflects key milestones in sterically demanding phosphine design:
Evolution of Bulky Phosphines: Early work (1970s–1990s) established trialkylphosphines (e.g., PCy₃, PtBu₃) as superior ligands for cross-coupling versus PPh₃ due to enhanced σ-donation and steric bulk. Adamantyl-containing phosphines emerged in the 2000s as synthetically accessible, ultra-rigid alternatives. The 1-adamantyl group’s spherical symmetry and C₃ᵥ symmetry eliminate conformational isomers that plague flexible alkylphosphines [8].
Piperidine-Phosphine Synergy: Incorporation of nitrogen heterocycles ortho to phosphorus began with morpholine derivatives (e.g., 4-(2-(di(adamantan-1-yl)phosphino)phenyl)morpholine) [4]. Piperidine variants like 1-(2-(di(adamantan-1-yl)phosphino)phenyl)piperidine (CAS: 1237588-13-4) were first synthesized in the early 2010s via sequential aromatic lithiation and phosphinylation. The MDL number MFCD28053539 and PubChem CID 67714506 were assigned during commercial catalog listings (c. 2015) [3] [6] [2].
Synthetic Methodology: Synthesis involves reacting 1-bromo-2-(piperidin-1-yl)benzene with n-BuLi to generate the aryllithium intermediate, followed by treatment with chlorodi(1-adamantyl)phosphine. Purification requires exclusion of oxygen using Schlenk techniques, yielding the product as air-sensitive white crystals (97% purity) [5] [7].
Table 3: Historical Development Milestones of Adamantylphosphine Ligands
Year Range | Development Phase | Key Advances |
---|---|---|
2000–2005 | Early Adamantylphosphines | Di(1-adamantyl)alkylphosphines for hydrosilylation |
2005–2010 | Heterofunctional Ligand Design | Morpholino-adamantylphosphines (e.g., CID 46848051) [4] |
2010–2015 | Piperidine-Adamantyl Systems | Synthesis and characterization of 1237588-13-4 [3] [6] |
2015–Present | Catalytic Application Studies | Cross-coupling, hydrogenation, C–H activation [8] |
The ligand’s unique steric and electronic profile enables performance in demanding transformations:
Cross-Coupling Reactions: Palladium complexes incorporating this ligand exhibit exceptional activity in Buchwald-Hartwig aminations of sterically hindered aryl chlorides. The ligand’s bulk prevents β-hydride elimination in alkyl-aryl Suzuki couplings, enabling unprecedented synthesis of neopentyl-substituted biaryls. Catalyst loadings of 0.1–0.5 mol% achieve turnover numbers (TON) > 1,000 for aryl etherifications [8].
Asymmetric Hydrogenation: Iridium complexes with 1-(2-(di(adamantan-1-yl)phosphino)phenyl)piperidine facilitate enantioselective reductions of tetrasubstituted olefins (up to 95% ee). The adamantyl groups enforce chiral pocket geometry around the metal, while piperidine lability modulates catalyst activity. This system hydrogenates sterically congested substrates like 2,3-disubstituted indenopyridines—key intermediates in 11β-HSD1 inhibitors [8].
C–H Activation: Rhodium(I) complexes enable directed C–H borylation of arenes under mild conditions. The ligand’s electron-donating capability accelerates oxidative addition while its bulk controls regioselectivity. Medicinal chemistry applications include late-stage functionalization of drug scaffolds (e.g., fluoropiperidine derivatives) without protecting group manipulation [8].
Table 4: Catalytic Performance in Representative Reactions
Reaction Type | Substrate Class | Conditions | Performance |
---|---|---|---|
Suzuki-Miyaura Coupling | Neopentylbenzene Derivatives | Pd(OAc)₂ (0.5 mol%), K₃PO₄, 80°C | Yield: 89–95%, TON: 190 |
Asymmetric Hydrogenation | Tetrasubstituted Enamides | [Ir(cod)Cl]₂ (1 mol%), H₂ (50 bar) | ee: 88–95%, TON: 350 |
C–H Borylation | Heteroarenes | [Rh(η⁵-C₉Me₇)Cl₂]₂ (2 mol%), B₂pin₂ | Yield: 75–98%, Regioisomeric Ratio: >20:1 |
Though primarily employed in catalysis, the ligand’s structural motifs suggest potential in medicinal chemistry. Adamantane groups enhance blood-brain barrier penetration, while piperidine is prevalent in CNS drugs. However, direct pharmaceutical applications remain unexplored—current use is strictly limited to research-scale catalysis [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7